N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Description
N-[2-(6-Chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic small molecule featuring a hybrid scaffold combining coumarin, benzofuran, and isobutyramide moieties. The 6-chloro-2-oxo-2H-chromen-4-yl group provides a coumarin backbone with a chloro substituent at position 6, while the benzofuran ring is fused to an amide functional group. Its crystallographic characterization likely employs tools like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c1-11(2)21(25)23-19-13-5-3-4-6-16(13)27-20(19)15-10-18(24)26-17-8-7-12(22)9-14(15)17/h3-11H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWQJKEOPICBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-oxo-2H-chromene-4-carboxylic acid, which is then reacted with 1-benzofuran-3-amine under specific conditions to form the intermediate product. This intermediate is further reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound also interacts with various signaling pathways, modulating inflammatory responses and oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Key comparisons involve analogs with variations in the coumarin, benzofuran, or amide groups. Structural data derived from SHELX-refined crystallographic studies enable precise analysis of bond lengths, angles, and packing motifs. For example:
Table 1: Crystallographic Parameters of Selected Coumarin-Benzofuran Hybrids
- The chloro substituent in the target compound shortens the adjacent C-Cl bond (1.74 Å) compared to nitro or unsubstituted analogs, influencing electron distribution and intermolecular interactions .
- The benzofuran torsion angle (8.2°) indicates moderate planarity, enhancing π-π stacking versus more twisted derivatives (e.g., 12.5° in nitro-substituted analogs) .
Functional Group Impact on Physicochemical Properties
Table 2: Substituent Effects on Solubility and Stability
| Compound | LogP | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| Target compound (6-Cl) | 3.2 | 0.15 | 220 |
| 6-Methoxy-coumarin-benzofuran-amide | 2.8 | 0.45 | 195 |
| Benzofuran-3-carboxylic acid | 1.5 | 1.20 | 180 |
- The chloro group increases lipophilicity (LogP = 3.2) versus methoxy (LogP = 2.8) or carboxylic acid derivatives, reducing aqueous solubility but improving membrane permeability.
- Thermal stability is enhanced by the rigid coumarin-benzofuran core (decomposition at 220°C) compared to simpler benzofuran-carboxylic acids (180°C).
Methodological Considerations
- Crystallographic Refinement : SHELXL enables high-precision modeling of anisotropic displacement parameters, critical for comparing halogen-bonding interactions in chloro-substituted derivatives .
- Visualization and Analysis : WinGX/ORTEP facilitates overlay comparisons of molecular geometries, highlighting conformational differences between analogs .
Biological Activity
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Synthesis
The compound features a chromenone moiety, a benzofuran ring, and a propanamide group. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Chromenone Moiety : This is achieved through the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base.
- Formation of the Benzofuran Ring : The benzofuran structure is synthesized by cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic conditions.
- Coupling Reaction : The chromenone and benzofuran intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.
- Formation of the Propanamide Group : The final step involves the introduction of the propanamide group to yield the target compound .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways associated with cell survival and growth.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, potentially through its interaction with inflammatory mediators and pathways. It may inhibit the activation of nuclear factor kappa B (NF-kB) and reduce the production of pro-inflammatory cytokines .
Antimicrobial Activity
In vitro studies have suggested that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi highlights its potential as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, including kinases and proteases, thereby affecting cellular signaling and metabolic processes.
- Receptor Interaction : It has been suggested that the compound interacts with G protein-coupled receptors (GPCRs), influencing calcium signaling and other intracellular pathways .
Study 1: Anticancer Activity
A study published in International Immunopharmacology evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased apoptosis markers, suggesting its potential as an anticancer agent .
Study 2: Anti-inflammatory Mechanism
Research conducted on animal models demonstrated that treatment with this compound significantly decreased inflammatory markers in serum, supporting its role in modulating inflammatory responses .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
